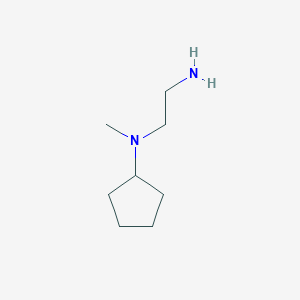

N-(2-aminoethyl)-N-methylcyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-cyclopentyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGHUGYCOBWRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Medicinal Chemistry Applications of N-Methyl-N-Cyclopentyl-Ethylenediamine

Part 1: Executive Summary & Pharmacophore Analysis

N-Methyl-N-cyclopentyl-ethylenediamine is a specialized unsymmetrical diamine building block used primarily in the optimization phase of drug discovery (Lead Optimization). It serves as a critical "tail" moiety, designed to modulate physicochemical properties (LogP, pKa) and enhance target affinity through specific hydrophobic and electrostatic interactions.

Unlike generic solubilizing groups (e.g., morpholine, piperazine), this motif offers a unique balance of steric bulk and lipophilicity without introducing additional hydrogen bond donors (HBD), making it a high-value tool for penetrating the Blood-Brain Barrier (BBB) and optimizing GPCR ligand binding.

Chemoinformatic Profile

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 142.24 g/mol | Low MW allows attachment to larger scaffolds (Fragment-Based Design). |

| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; enhances permeability compared to pure ethylenediamine. |

| pKa (Tertiary Amine) | ~9.5 - 10.0 | Highly basic; exists as a cation at physiological pH, improving solubility. |

| H-Bond Donors | 2 (Primary Amine) | The primary amine is the "handle" for covalent attachment to the drug core. |

| Rotatable Bonds | 4 | Flexible linker allows the basic center to adopt optimal binding conformation. |

Part 2: Medicinal Chemistry Applications

GPCR Ligand Optimization (The "Basic Tail" Strategy)

Many G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Histamine H3/H4, Dopamine D2/D3, Muscarinic M1-M5), possess a conserved aspartic acid residue in the binding pocket (Transmembrane Domain 3).

-

Mechanism: The N-methyl-N-cyclopentyl moiety acts as the basic terminus. The tertiary nitrogen becomes protonated at physiological pH, forming a salt bridge with the conserved Aspartate.

-

Why Cyclopentyl? The cyclopentyl ring provides a "Goldilocks" steric effect—it is bulkier than an isopropyl group (increasing hydrophobic contacts) but more compact than a cyclohexyl group, allowing it to fit into tighter hydrophobic sub-pockets often found in H3 and CCR2 receptors.

-

Why N-Methyl? Methylation of the nitrogen eliminates a Hydrogen Bond Donor (HBD). Reducing HBD count is a proven strategy to decrease P-glycoprotein (P-gp) efflux and improve CNS penetration.

Kinase Inhibitor Solubilization

In kinase inhibitors, the ATP-binding pocket is often hydrophobic, but the "solvent front" region tolerates polar groups.

-

Application: This diamine is attached to the hinge-binding scaffold. The primary amine forms the amide bond with the scaffold, while the N-methyl-N-cyclopentyl tail extends into the solvent.

-

Benefit: It drastically improves aqueous solubility of planar, aromatic kinase inhibitors without disrupting the core binding mode.

Bioisosteric Replacement

This moiety is frequently used as an acyclic bioisostere for N-methyl-piperidine or N-methyl-pyrrolidine .

-

Advantage: Unlike rigid rings, the ethylenediamine linker provides rotational freedom, allowing the terminal amine to "scan" for the optimal ionic interaction distance.

Part 3: Strategic Decision Logic (SAR)

The following diagram illustrates the decision process for selecting this specific moiety during Structure-Activity Relationship (SAR) studies.

Figure 1: SAR Decision Tree illustrating the selection of the N-methyl-N-cyclopentyl moiety for optimizing steric fit and CNS penetration.

Part 4: Experimental Protocols

Synthesis of N-Methyl-N-Cyclopentyl-Ethylenediamine

Note: Direct alkylation of ethylenediamine often leads to poly-alkylation. The following protocol uses a Gabriel Synthesis approach for high purity.

Reagents:

-

N-Methylcyclopentylamine (Starting Material)

-

N-(2-Bromoethyl)phthalimide

-

Potassium Carbonate (

) -

Acetonitrile (ACN)

-

Hydrazine Hydrate (

)

Step-by-Step Methodology:

Phase 1: Alkylation (Formation of Protected Intermediate)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-methylcyclopentylamine (10.0 mmol, 1.0 eq) in anhydrous Acetonitrile (50 mL).

-

Base Addition: Add

(20.0 mmol, 2.0 eq) to the solution. -

Electrophile Addition: Slowly add N-(2-Bromoethyl)phthalimide (10.0 mmol, 1.0 eq) portion-wise to the stirring mixture.

-

Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) until the starting amine is consumed.

-

Workup: Cool to room temperature. Filter off the inorganic salts (

). Concentrate the filtrate under reduced pressure to yield the crude phthalimide intermediate.

Phase 2: Deprotection (Liberation of the Primary Amine)

-

Solubilization: Dissolve the crude intermediate in Ethanol (30 mL).

-

Cleavage: Add Hydrazine Hydrate (30.0 mmol, 3.0 eq) dropwise.

-

Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

-

Purification:

-

Cool the mixture and filter off the white precipitate.

-

Concentrate the filtrate.

-

Resuspend the residue in

(20 mL) to ensure free-basing. -

Extract with Dichloromethane (DCM) (

mL). -

Dry combined organics over

, filter, and concentrate.

-

-

Distillation: Purify the final oil via Kugelrohr distillation or use directly if purity >95% by NMR.

Self-Validating Checkpoint:

-

1H NMR Validation: Look for the disappearance of aromatic phthalimide signals (7.7–7.9 ppm) and the appearance of a broad singlet (

) around 1.5–2.0 ppm. The cyclopentyl methine proton should appear as a multiplet around 2.5–3.0 ppm.

Synthetic Workflow Diagram

Figure 2: Two-step synthesis via Gabriel amine synthesis to ensure regioselectivity.

Part 5: References

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for solubilizing tails and bioisosteres).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Berlin, M., et al. (2011). Discovery of potent and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4839-4844. (Example of cyclic amine tails in GPCRs).

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. Link

Troubleshooting & Optimization

optimizing yield of N-(2-aminoethyl)-N-methylcyclopentanamine in nucleophilic substitution

Ticket ID: CHEM-OPT-8821

Subject: Optimizing Yield via Nucleophilic Substitution (

Executive Summary & Reaction Analysis

You are attempting to synthesize N-(2-aminoethyl)-N-methylcyclopentanamine via nucleophilic substitution. This reaction involves the alkylation of N-methylethylenediamine with a cyclopentyl electrophile (typically Bromocyclopentane).

The Core Challenge: This transformation presents a classic Chemoselectivity vs. Steric Hindrance conflict.

-

Regioselectivity: N-methylethylenediamine has two nucleophilic sites: a primary amine (

) and a secondary amine ( -

Elimination (

): Cyclopentyl halides are prone to

This guide provides two workflows: the Direct Alkylation (High Throughput) and the Protected Route (High Purity/Yield) .

Diagnostic Workflow: Select Your Protocol

Before proceeding, determine your priority: Speed or Yield?

Figure 1: Decision matrix for selecting the synthetic pathway based on purity requirements.

Protocol A: Direct Alkylation (Optimization)

Applicability: Small scale discovery where chromatographic separation of isomers is acceptable.

Reaction Scheme

Optimized Methodology

To favor the secondary amine attack despite sterics, we utilize Solvent Effects and Stoichiometry .

-

Stoichiometry: Use 1.0 eq Cyclopentyl Bromide and 3.0 - 5.0 eq N-methylethylenediamine.

-

Reasoning: Excess amine acts as both nucleophile and proton scavenger. High concentration forces the reaction despite steric drag.

-

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Optimization: Add 0.1 eq Sodium Iodide (NaI) (Finkelstein condition). This converts the Bromide to a more reactive Iodide in situ, accelerating the

rate relative to the

-

-

Temperature: Maintain 40–50°C .

-

Warning: Do NOT reflux. Temperatures >60°C significantly increase cyclopentene formation via elimination.

-

Troubleshooting Table (Route A)

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Steric hindrance slowing | Switch solvent to DMF (polar aprotic) to boost nucleophilicity. Add NaI catalyst. |

| High Impurity: Cyclopentene | Lower temperature to RT. Switch base from | |

| High Impurity: Primary Alkylation | Sterics favoring primary amine. | STOP. Direct alkylation is failing due to sterics. Switch to Route B . |

Protocol B: The "Gold Standard" (Protected Route)

Applicability: Process chemistry, scale-up, or when high yield is critical. This route guarantees the alkylation occurs only on the methylated nitrogen.

Workflow Visualization

Figure 2: The 3-step protection strategy eliminates regioselectivity issues.

Step-by-Step Protocol

Step 1: Selective Protection

React N-methylethylenediamine with Boc-anhydride (

-

Mechanism: The primary amine is less hindered and reacts with

much faster than the secondary amine. -

Result:tert-butyl (2-(methylamino)ethyl)carbamate.

Step 2: The Critical Substitution

-

Dissolve the Boc-protected amine (1.0 eq) in dry DMF .

-

Add Bromocyclopentane (1.2 eq).

-

Add Cesium Carbonate (

) (2.0 eq) and TBAI (tetrabutylammonium iodide - 0.1 eq). -

Heat to 60°C for 12-18 hours.

-

Why this works: The primary amine is blocked. The secondary amine is the only available nucleophile.

is known as the "Cesium Effect" base, aiding alkylation of hindered amines [2].

-

Step 3: Deprotection Treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.

Purification & Isolation (The "Cleanup")

Polyamines are notoriously difficult to purify due to "streaking" on silica gel.

Recommended Workup:

-

Acid-Base Extraction:

-

Acidify reaction mixture (pH 2)

Wash with ether (removes non-basic impurities). -

Basify aqueous layer (pH 12) with NaOH.

-

Extract product into DCM (

).

-

-

Chromatography (If needed):

-

Do NOT use standard Hexane/Ethyl Acetate.

-

Mobile Phase: DCM : Methanol :

(90 : 9 : 1). The ammonia competes with the amine product for silanol sites, preventing streaking [3].

-

Frequently Asked Questions (FAQ)

Q: Why am I seeing a mass of M+68 in my LCMS?

A: This is likely the Cyclopentene elimination product (Mass 68). This confirms your reaction temperature is too high or your base is too strong. Switch from Hydride bases (NaH) to Carbonate bases (

Q: Can I use Cyclopentyl Tosylate instead of Bromide? A: Yes, and it is often recommended. Tosylates are better leaving groups than bromides and can sometimes be synthesized from the alcohol more cleanly. However, they are also bulky, so the steric issue remains.

Q: The reaction mixture turned black/tarry. A: Amines oxidize easily. Ensure you are running the reaction under an inert atmosphere (Nitrogen or Argon balloon ). If using NaI, iodine liberation can also darken the solution; wash with sodium thiosulfate during workup.

References

- Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (See Section on Nucleophilic Substitution).

-

The Cesium Effect: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines." Journal of Organic Chemistry.

- Amine Purification: Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry. 3rd Ed. CRC Press.

resolving hygroscopicity issues with N-(2-aminoethyl)-N-methylcyclopentanamine salts

Status: Operational Topic: Hygroscopicity Resolution & Solid-State Optimization Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Solid-State Chemist

Executive Summary

You are encountering deliquescence or extreme hygroscopicity with salts of N-(2-aminoethyl)-N-methylcyclopentanamine (Check CAS: Structure-Analogous to 1-cyclopentyl-N-methyl-1,2-ethanediamine).

This molecule presents a classic solid-state challenge: it is a flexible aliphatic diamine . The high rotational freedom of the ethyl chain, combined with two high-pKa basic centers, makes the formation of a stable, high-lattice-energy crystal difficult, particularly with small counterions like Chloride (Cl⁻).

This guide provides a root-cause analysis and a validated workflow to engineer a stable solid form.

Module 1: Immediate Troubleshooting (The "Puddle" Phase)

Q: My HCl salt has turned into an oil/gum upon exposure to air. Is it degraded?

A: Likely not. It has undergone deliquescence . The critical relative humidity (CRH) of diamine di-hydrochlorides is often very low (<30% RH). The salt absorbs atmospheric water until it dissolves in its own sorbed moisture.

Recovery Protocol:

-

Do not heat blindly. Heating a gummy salt often leads to decomposition or "oiling out" rather than crystallization.

-

Azeotropic Drying: Dissolve the gum in anhydrous Ethanol/Toluene (1:1). Rotary evaporate to remove water via azeotrope.

-

Lyophilization (Freeze Drying): If the material is water-soluble, dissolve in minimal water, freeze, and sublime the ice. This yields an amorphous solid which is easier to handle for subsequent recrystallization, though still hygroscopic.

Q: How do I handle the current batch for immediate use?

A: Use a "Solution Dosing" strategy. Instead of weighing the sticky solid, dissolve the entire batch in a known volume of dry methanol or DMSO to create a standardized stock solution (e.g., 1.0 M). Aliquot by volume rather than weight to ensure stoichiometry in downstream reactions.

Module 2: Root Cause & Salt Selection Strategy

Q: Why is the HCl salt failing?

A: The "Lattice Energy vs. Hydration Energy" imbalance.

-

The Molecule: The ethyl chain allows significant conformational flexibility, preventing tight packing.

-

The Counterion: Chloride is a "hard" base with high charge density. It has a high affinity for water ($ \Delta H_{hyd} \approx -381 \text{ kJ/mol} $).

-

The Result: The crystal lattice is too weak to prevent water molecules from penetrating and coordinating with the chloride ions.

Q: Which counterions should I screen to fix this?

A: You must increase the hydrophobicity of the anion and improve packing efficiency. We recommend a Hierarchical Salt Screen .

Table 1: Recommended Counterions for Aliphatic Diamines

| Priority | Counterion | pKa (Acid) | Rationale | Stoichiometry Target |

| Tier 1 | Fumarate | 3.03, 4.44 | Planar, dicarboxylic. Often forms stable H-bond networks bridging the two amines. | 1:1 (Mono-salt) |

| Tier 1 | Succinate | 4.21, 5.64 | Similar to fumarate but flexible. Good for 1:1 salts. | 1:1 |

| Tier 2 | Tosylate | -1.34 | Large, lipophilic aromatic ring disrupts water channels. | 1:2 or 1:1 |

| Tier 2 | Napsylate | -2.8 | Very bulky/lipophilic. Excellent for reducing solubility and hygroscopicity. | 1:1 |

| Tier 3 | Oxalate | 1.25, 4.27 | Warning: Toxic. Only use if for non-clinical intermediates. Forms very high lattice energy salts. | 1:1 |

Critical Mechanism: For diamines, a 1:1 stoichiometry with a dicarboxylic acid (like Fumaric acid) is often superior to a 1:2 stoichiometry with a mono-acid. The dicarboxylate anion can "clamp" the two amine centers, reducing conformational freedom and excluding water.

Module 3: Validated Experimental Protocols

Protocol A: The "Slow-Cool" Salt Screening Workflow

Do not just add acid and rotovap. That produces amorphous material.

-

Preparation: Dissolve 100 mg of free base in 10 volumes (1 mL) of Isopropyl Acetate (IPAc) or Ethyl Acetate .

-

Why IPAc? It has low water solubility, preventing hygroscopic oiling.

-

-

Acid Addition: Add 1.05 equivalents of the acid (dissolved in MeOH if solid).

-

Seeding/Maturation:

-

Heat to 50°C for 30 mins.

-

Cool slowly to RT (0.1°C/min).

-

Crucial Step: If oiling occurs, perform temperature cycling (Heat to 50°C, cool to 10°C, repeat 4x) to promote crystal nucleation over amorphous precipitation.

-

-

Isolation: Filter under nitrogen atmosphere.

Protocol B: Dynamic Vapor Sorption (DVS) Proxy

If you lack a DVS instrument, use this benchtop method to validate stability.

-

Dry the isolated salt to constant weight.

-

Place 50 mg in an open vial inside a desiccator containing a saturated solution of NaCl (creates ~75% RH environment).

-

Weigh at T=0, 1h, 4h, 24h.

-

Pass Criteria: < 2% weight gain after 24h.

Module 4: Decision Logic & Visualization

The following diagram outlines the logical flow for stabilizing your amine salt.

Caption: Decision matrix for optimizing salt forms of aliphatic diamines. Priority is given to altering stoichiometry and anion hydrophobicity.

Module 5: Storage & Handling Specifications

If you must use the hygroscopic form (e.g., for regulatory reasons), adhere to these strict handling codes:

-

Glovebox Mandatory: Handle only under

or Ar atmosphere. -

Packaging: Double LDPE bags inside an HDPE drum/bottle. Place desiccant sachets (Silica or Molecular Sieves) between the bags, never in direct contact with the product.

-

Headspace: Purge container headspace with Argon before sealing.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (The definitive guide on salt selection criteria and pKa matching).

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanisms of salt solubility and hygroscopicity).

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Statistical analysis of counterion frequency and success rates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.